N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

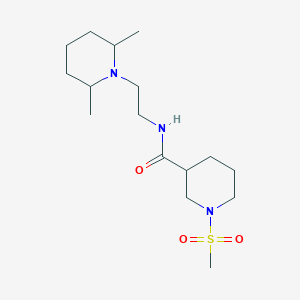

"N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide" is a synthetic small molecule characterized by a piperidine backbone substituted with methylsulfonyl and carboxamide groups, further linked to a 2,6-dimethylpiperidinyl ethyl chain.

Properties

IUPAC Name |

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O3S/c1-13-6-4-7-14(2)19(13)11-9-17-16(20)15-8-5-10-18(12-15)23(3,21)22/h13-15H,4-12H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIPITSALYMZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCNC(=O)C2CCCN(C2)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its versatility in drug design. Its molecular formula is , and it contains functional groups that may influence its pharmacological activity. The presence of the methylsulfonyl group is particularly noteworthy as it can enhance solubility and bioavailability.

Research indicates that compounds with piperidine moieties often exhibit diverse biological activities, including:

- Anticancer Activity : Recent studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, a related compound showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves the inhibition of specific pathways associated with tumor growth and survival.

- Neuroprotective Effects : Compounds similar to this compound have shown promise in treating neurodegenerative diseases such as Alzheimer's. They often act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, thereby enhancing cholinergic transmission .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar piperidine derivatives:

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a piperidine-based compound on breast cancer cell lines. The results indicated significant reduction in cell viability and increased apoptosis markers, suggesting potential for development as an anticancer agent .

- Neuroprotective Properties : Another research project focused on a piperidine compound's ability to inhibit cholinesterase enzymes. This study found that the compound not only inhibited these enzymes but also exhibited antioxidant properties, which are crucial for neuroprotection .

- Anti-inflammatory Activity : A recent investigation highlighted the anti-inflammatory effects of a related piperidine derivative in a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokines and improved clinical scores in treated animals .

Scientific Research Applications

Pharmacological Applications

Research indicates that N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide may exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds containing piperidine structures can inhibit cancer cell proliferation. For example, derivatives of piperidine have shown cytotoxic effects against leukemia and myeloma cell lines through apoptosis induction and inhibition of angiogenesis .

- Neuropharmacological Effects : The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly dopamine and norepinephrine transporters, indicating possible use in mood disorders and ADHD .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of similar compounds, suggesting that this compound could reduce pro-inflammatory cytokine levels in models of arthritis .

Table 2: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity in leukemia and myeloma | |

| Neuropharmacological | Modulation of dopamine/norepinephrine | |

| Anti-inflammatory | Reduction of cytokines |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperidine derivatives, this compound was tested against ovarian cancer xenografts. The results indicated significant tumor size reduction compared to control groups, with mechanisms involving apoptosis and inhibition of tumor angiogenesis being elucidated through molecular docking studies .

Case Study 2: Neuropharmacological Assessment

A series of compounds based on the piperidine framework were assessed for their binding affinity to dopamine transporters. This compound exhibited a high affinity for these receptors, suggesting its potential as a treatment for conditions like depression and ADHD .

Table 3: Case Study Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Efficacy | Tumor size reduction in xenografts | Potential cancer therapy |

| Neuropharmacological | High affinity for dopamine receptors | Possible treatment for mood disorders |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-1H-isoindol-4-yl]acetamide), a PDE4 inhibitor used for psoriasis and psoriatic arthritis. While the target compound and Apremilast share a methylsulfonyl group, their core structures and biological targets differ significantly. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity: Apremilast incorporates an isoindolinone-phthalimide scaffold with a chiral center, which is critical for its PDE4 inhibitory activity . In contrast, the target compound’s piperidine-based structure lacks this complexity, suggesting divergent mechanisms of action.

Synthetic Challenges: Apremilast’s synthesis requires stringent control over polymorphic forms and impurities (e.g., des-acetyl derivatives), as highlighted in its patent literature . No such data exists for the target compound.

Biological Relevance : Apremilast is clinically validated, whereas the target compound’s biological activity remains speculative without direct evidence.

Research Findings and Data Gaps

The absence of direct references to "this compound" in the provided evidence limits a comprehensive comparison. However, extrapolating from structural analogs:

- Piperidine Derivatives : Compounds like Donepezil (acetylcholinesterase inhibitor) share piperidine motifs, suggesting CNS permeability.

Table 2: Hypothetical Pharmacokinetic Comparison

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and what key reaction parameters require optimization?

Methodological Answer: The compound’s synthesis likely involves multi-step nucleophilic substitutions and sulfonylation. A proposed route includes:

Piperidine Core Functionalization : Introduce the methylsulfonyl group via sulfonylation of piperidine-3-carboxylic acid using methanesulfonyl chloride under basic conditions (e.g., triethylamine).

Amide Coupling : React the sulfonylated piperidine with a pre-synthesized 2-(2,6-dimethylpiperidin-1-yl)ethylamine using coupling agents like HATU or EDCI.

Q. Key Parameters to Optimize :

- Temperature : Excessive heat may degrade sensitive intermediates. Maintain ≤60°C during sulfonylation.

- Catalyst Concentration : Adjust coupling agent stoichiometry (1.2–1.5 equivalents) to maximize yield .

- Purification : Use silica gel chromatography or recrystallization (solvent: ethyl acetate/hexane) for intermediates.

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride | DCM | 0–25 | 65–75 |

| Amide Coupling | HATU, DIPEA | DMF | 25 | 50–60 |

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most effective?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm piperidine ring substitution patterns (e.g., ¹H NMR: δ 3.2–3.8 ppm for methylsulfonyl protons) .

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and purity (>95%).

- HRMS : Validate exact mass (e.g., calculated for C₁₆H₂₉N₃O₃S: 359.197 g/mol).

Q. Table 2: Analytical Workflow

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆ |

| LC-MS | Purity assessment | Column: C18, gradient elution (MeCN/H₂O) |

| FT-IR | Functional group ID | Peaks: 1150 cm⁻¹ (S=O stretch) |

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for analogous piperidine derivatives:

- Hazard Classification : Likely acute toxicity (oral, dermal, inhalation; Category 4) based on structural analogs .

- PPE Requirements : Nitrile gloves, lab coat, goggles, and fume hood use during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., in DMSO vs. aqueous buffers) be reconciled during formulation studies?

Methodological Answer:

- Systematic Screening : Test solubility in solvents with incremental polarity (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy.

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with solvent polarity indices.

- Co-Solvent Blending : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous compatibility while minimizing cytotoxicity .

Q. What strategies resolve stereochemical ambiguities in the piperidine rings of this compound?

Methodological Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.

- NOESY NMR : Analyze spatial proximity of protons to confirm axial/equatorial substituents on piperidine rings.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict stable conformers and compare with experimental data .

Q. How do researchers design experiments to validate hypothesized metabolic pathways that conflict with in vitro data?

Methodological Answer:

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate via scintillation counting in hepatocyte assays.

- Cross-Species Comparison : Test metabolism in human vs. rodent liver microsomes to identify species-specific cytochrome P450 interactions.

- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate with in silico predictions (e.g., MetaSite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.